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Compound of Interest

Compound Name: 4-Ethoxynicotinaldehyde

Cat. No.: B595006

CAS Number: 1220021-59-9

This technical guide provides a comprehensive overview of 4-Ethoxynicotinaldehyde, a
substituted pyridine-3-carboxaldehyde, for researchers, scientists, and professionals in drug
development. This document details its chemical and physical properties, outlines a potential
synthetic route, and explores its anticipated spectroscopic characteristics and potential
biological significance.

Chemical and Physical Properties

4-Ethoxynicotinaldehyde is a pyridine derivative with an ethoxy group at the 4-position and a
formyl group at the 3-position. Its core structure makes it a valuable intermediate in the
synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical
industries. While specific experimental data for some physical properties are not readily
available in the public domain, its fundamental characteristics are summarized below.

Table 1: Chemical and Physical Properties of 4-Ethoxynicotinaldehyde
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Property Value Source
CAS Number 1220021-59-9 P&S Chemicals
Molecular Formula CsHsNO2 P&S Chemicals
Molecular Weight 151.16 g/mol Calculated
Purity >95% Commercially Available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

A specific experimental protocol for the synthesis of 4-Ethoxynicotinaldehyde is not widely
published. However, a general and efficient method for the preparation of 4-alkoxypyridines
provides a strong basis for its synthesis. This method involves the nucleophilic aromatic
substitution of a 4-halopyridine with an alkoxide.

General Experimental Protocol for the Synthesis of 4-
Alkoxypyridines

This protocol can be adapted for the synthesis of 4-Ethoxynicotinaldehyde by formylating the
resulting 4-ethoxypyridine.

Reaction Scheme:

4-Chloropyridine Ethanol, NaOH, DMSO >| 4-Ethoxypyridine Formylation (e.g., Vilsmeier-Haack) >[4—Ethoxynicotinaldehyde}

Click to download full resolution via product page
Figure 1: General synthetic approach to 4-Ethoxynicotinaldehyde.

Materials:
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4-Chloropyridine hydrochloride

Ethanol

Sodium hydroxide (NaOH), finely powdered

Dimethyl sulfoxide (DMSO)

Formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCIs)
Inert gas (e.g., Argon)

Standard laboratory glassware and purification equipment (distillation apparatus,
chromatography columns)

Procedure:

Step 1: Synthesis of 4-Ethoxypyridine

In a round-bottom flask purged with an inert gas, combine finely powdered sodium
hydroxide, ethanol, and dimethyl sulfoxide.

Heat the mixture with stirring to approximately 80°C.
Slowly add 4-chloropyridine hydrochloride to the reaction mixture.

Maintain the reaction at 80°C and monitor its progress by a suitable method (e.g., TLC or
GC-MS).

Upon completion, the reaction mixture is worked up to isolate the 4-ethoxypyridine. This
typically involves aqueous extraction and subsequent purification by distillation or column
chromatography.

Step 2: Formylation of 4-Ethoxypyridine

The purified 4-ethoxypyridine is then subjected to a formylation reaction to introduce the
aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a common method for this
transformation.
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e The Vilsmeier reagent is prepared in situ by reacting a suitable amide (e.g., N,N-
dimethylformamide) with phosphorus oxychloride.

» 4-Ethoxypyridine is then added to the pre-formed Vilsmeier reagent at a controlled
temperature.

e The reaction is quenched with an aqueous solution (e.g., sodium acetate) and the product,
4-Ethoxynicotinaldehyde, is extracted with an organic solvent.

e The crude product is purified by techniques such as column chromatography or
recrystallization.

Spectroscopic Properties

While experimental spectra for 4-Ethoxynicotinaldehyde are not readily available, its
expected spectroscopic characteristics can be predicted based on its structure and data from
analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum of 4-Ethoxynicotinaldehyde is expected to show distinct signals
for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

Table 2: Predicted *H NMR Chemical Shifts for 4-Ethoxynicotinaldehyde
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aldehyde proton (- .
9.8-10.2 Singlet 1H
CHO)
Pyridine H-2 8.5-8.8 Singlet 1H
Pyridine H-6 8.3-8.6 Doublet 1H
Pyridine H-5 6.8-7.1 Doublet 1H
Methylene protons (-
4.0-4.3 Quartet 2H
OCH2CHs)
Methyl protons (-
P ( 13-15 Triplet 3H

OCH2CHs)

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 4-Ethoxynicotinaldehyde

Carbon Predicted Chemical Shift (6, ppm)
Aldehyde Carbonyl (C=0) 188 - 192

Pyridine C-4 (C-O) 165 - 170

Pyridine C-2 150 - 155

Pyridine C-6 148 - 152

Pyridine C-3 (C-CHO) 125 - 130

Pyridine C-5 108 - 112

Methylene Carbon (-OCH2) 64 - 68

Methyl Carbon (-CHs) 14 -16
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Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 4: Predicted IR Absorption Frequencies for 4-Ethoxynicotinaldehyde

Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=0 (Aldehyde) 1690 - 1715 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=N, C=C (Pyridine ring) 1550 - 1610 Medium to Strong

1230 - 1270 (asymmetric),

C-O (Aryl ether) ) Strong
1020 - 1075 (symmetric)

C-H (sp? on ring) 3010 - 3100 Medium

C-H (sp? in ethoxy) 2850 - 2980 Medium

Mass Spectrometry

The mass spectrum of 4-Ethoxynicotinaldehyde under electron ionization (EI) is expected to

show a molecular ion peak (M*) at m/z 151. Key fragmentation patterns would likely involve the

loss of the ethoxy group, the formyl group, or components of the ethyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-Ethoxynicotinaldehyde

Fragment m/z
[M]* 151
[M - H]* 150
[M - CHOJ* 122
[M - OCH2CHs]* 106
M - CH2CHs]* 122
[
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Potential Biological Activity and Applications in
Drug Development

While specific biological activity data for 4-Ethoxynicotinaldehyde is limited, the broader class
of substituted nicotinaldehydes and related 4-alkoxypyridine derivatives are recognized as
important pharmacophores and intermediates in drug discovery.

Role as a Synthetic Intermediate

Substituted nicotinaldehydes are versatile building blocks in the synthesis of a wide range of
biologically active molecules. The aldehyde functionality can be readily transformed into other
functional groups, and the pyridine ring serves as a key scaffold in many pharmaceuticals.

Potential as an Active Pharmacophore

e Antitumor and Kinase Inhibition: Derivatives of 4-phenoxypyridine have shown promise as
potent antitumor agents, particularly as inhibitors of c-Met kinase. The structural similarity of
4-Ethoxynicotinaldehyde suggests that it could serve as a precursor or a lead compound
for the development of novel kinase inhibitors.

« Antimicrobial and Other Activities: The 3-alkylpyridine alkaloid class of natural products,
which share the substituted pyridine core, have demonstrated a range of biological activities,
including antibacterial effects. This suggests that derivatives of 4-Ethoxynicotinaldehyde
could be explored for their potential as antimicrobial agents.

The workflow for exploring the potential of 4-Ethoxynicotinaldehyde in drug development
would typically involve its synthesis, followed by a series of in vitro and in vivo screening
assays to identify its biological targets and therapeutic potential.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b595006?utm_src=pdf-body
https://www.benchchem.com/product/b595006?utm_src=pdf-body
https://www.benchchem.com/product/b595006?utm_src=pdf-body
https://www.benchchem.com/product/b595006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pre-clinical Development

[Synthesis of 4-Ethoxynicotinaldehyde and Derivatives]

[Screening against target enzymes (e.g., kinases) and cell Iines]

[Evaluation in animal models of disease)

[Modification of the lead compound to improve efficacy and safeta

Click to download full resolution via product page

Figure 2: A simplified workflow for the drug development process.

Conclusion

4-Ethoxynicotinaldehyde is a chemical compound with significant potential as a building block
in medicinal and agricultural chemistry. While comprehensive experimental data on its
properties are still emerging, its structural features suggest it is a valuable target for further
research and development. The synthetic strategies and predicted spectroscopic data provided
in this guide offer a foundation for researchers to explore the chemistry and biological
applications of this promising molecule. Further investigation into its specific biological targets
and signaling pathway modulation is warranted to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [4-Ethoxynicotinaldehyde: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-
properties]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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